molecular formula C17H22N2O5S2 B12204542 N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide

Cat. No.: B12204542
M. Wt: 398.5 g/mol
InChI Key: YCCRGVAOQIONLA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic sulfone derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 5,5-dioxide group. The structure includes a 2,5-dimethoxyphenyl substituent at position 3 and a 2-methylpropanamide group at the imine nitrogen (Z-configuration). Its unique architecture combines electron-rich aromatic moieties with polar sulfone and amide functionalities, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfone-containing ligands.

Properties

Molecular Formula

C17H22N2O5S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[3-(2,5-dimethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-methylpropanamide

InChI

InChI=1S/C17H22N2O5S2/c1-10(2)16(20)18-17-19(13-8-26(21,22)9-15(13)25-17)12-7-11(23-3)5-6-14(12)24-4/h5-7,10,13,15H,8-9H2,1-4H3

InChI Key

YCCRGVAOQIONLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiol with a haloketone under basic conditions.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,5-dimethoxybenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Ylidene Group: The ylidene group can be formed through a Wittig reaction involving a phosphonium ylide and an aldehyde.

    Amidation: The final step involves the formation of the amide bond through the reaction of the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazole derivatives or alcohols.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of heterocycles, including thiadiazoles, thiazolo-pyrimidines, and sulfonated thienothiazoles. Key comparisons are outlined below:

Compound Core Structure Key Substituents Key Functional Groups Reference
Target Compound Tetrahydrothieno[3,4-d][1,3]thiazole 2,5-Dimethoxyphenyl, 2-methylpropanamide Sulfone (5,5-dioxide), amide, Z-imine -
N-[(2Z,3aS,6aR)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide Tetrahydrothieno[3,4-d][1,3]thiazole 3,4-Dimethoxyphenyl, acetamide Sulfone, acetyl group, Z-imine
(Z)-N-(4-(2-(12H-Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide Thiadiazocin-thiazole hybrid 2,5-Dimethoxyphenyl, 4-fluorophenyl, pyridine Fluorophenyl, propanamide
Thiazolo[3,2-a]pyrimidine-6-carbonitrile derivatives (11a, 11b) Thiazolo-pyrimidine 5-Methylfuran-2-yl, cyano, substituted benzyl Cyano, carbonyl, Z-configuration

Key Observations:

Core Flexibility: The tetrahydrothieno[3,4-d][1,3]thiazole core in the target compound (vs.

Substituent Effects :

  • The 2,5-dimethoxyphenyl group (shared with ) provides electron-donating effects, which may stabilize charge-transfer interactions in biological targets.
  • The 2-methylpropanamide group offers steric bulk and lipophilicity, contrasting with the acetyl group in , which is smaller and more polar .

Sulfone vs.

Physicochemical and Spectroscopic Properties

  • Melting Point: Analogous sulfonated thienothiazoles (e.g., ) exhibit high melting points (>200°C), suggesting thermal stability for the target compound .
  • Spectroscopy :
    • IR : Expected peaks for sulfone (S=O, ~1150–1300 cm$^{-1}$), amide (C=O, ~1650–1700 cm$^{-1}$), and methoxy groups (C-O, ~1250 cm$^{-1}$) .
    • NMR : The Z-imine configuration would show characteristic deshielding of the =CH proton (~7.5–8.5 ppm in $^1$H NMR), as seen in ’s thiazolo-pyrimidines .

Biological Activity

The compound N-[(2Z)-3-(2,5-dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a novel synthetic derivative that belongs to the class of thiazole compounds. Thiazoles and their derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N2O4SC_{15}H_{18}N_2O_4S with a molecular weight of 318.38 g/mol. The structural complexity includes a thiazole ring fused with a dioxo-tetrahydrothieno moiety and a dimethoxyphenyl substituent, which may contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, compounds with similar structural features have demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
N-[(2Z)...]A549TBDTBD

Antimicrobial Activity

Thiazole derivatives have also been studied for their antimicrobial properties. The compound's structural components suggest potential activity against both bacterial and fungal pathogens. Research indicates that similar compounds exhibit broad-spectrum antimicrobial effects by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer. Some thiazole derivatives have shown promise in reducing inflammatory markers in vitro and in vivo. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Study on Anticancer Efficacy : A study published in the Journal of Advanced Pharmacy Research synthesized several thiazole derivatives and evaluated their anticancer activity against multiple cell lines using the National Cancer Institute's protocols. The results indicated that compounds with similar functionalities to N-[(2Z)...] exhibited selective cytotoxicity against cancer cells while sparing normal cells .
  • Antimicrobial Screening : In another study focusing on antimicrobial activities, derivatives were tested against a panel of bacterial strains. Results showed that certain modifications to the thiazole ring enhanced activity against resistant strains .

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